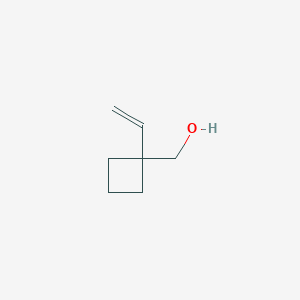

(1-Ethenylcyclobutyl)methanol

Description

Structural Classification within Cyclobutyl Alcohol Derivatives

The cyclobutane (B1203170) ring is a prominent structural motif found in a variety of natural products and biologically active molecules. nih.govcalstate.edursc.org Compounds containing this four-membered carbocycle are often studied for their potential applications in pharmaceuticals. calstate.edu (1-Ethenylcyclobutyl)methanol is classified as a polysubstituted cyclobutane, a class of molecules that presents unique synthetic challenges and opportunities due to the stereochemical complexity and the inherent ring strain of the cyclobutane core. calstate.edu Its structure incorporates a primary alcohol, which provides a site for further functionalization, and a vinyl group, which can participate in a wide range of addition and rearrangement reactions.

Strategic Importance in Molecular Design and Synthesis

The strategic value of this compound in organic synthesis stems directly from its distinct structural features. The significant ring strain of the cyclobutane moiety (approximately 26 kcal/mol) makes it prone to rearrangement reactions, rendering it a useful intermediate for constructing more complex molecular frameworks. rsc.orgmasterorganicchemistry.com Chemists leverage this reactivity to design synthetic pathways that might otherwise be difficult to achieve. The presence of both a nucleophilic alcohol group and an electrophilically reactive vinyl group on the same quaternary carbon offers dual functionality, allowing for sequential or cascade reactions. This has led to its use as a key building block in the synthesis of novel heterocyclic systems and as an intermediate in the preparation of complex molecules, including potential Mcl-1 inhibitors used in medicinal chemistry. rsc.orgrsc.orggoogle.com

Structure

3D Structure

Properties

IUPAC Name |

(1-ethenylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-7(6-8)4-3-5-7/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUGWUWLKYCSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Detailed experimental data for the physical properties of (1-ethenylcyclobutyl)methanol are not widely available in published literature. However, its basic chemical identifiers can be determined from its structure.

| Property | Data |

| IUPAC Name | This compound |

| Alternate Name | (1-Vinylcyclobutyl)methanol |

| CAS Number | Data not available |

| Molecular Formula | C₇H₁₂O nih.gov |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | Data not available |

| Density | Data not available |

Chemical Reactivity and Mechanistic Transformations of 1 Ethenylcyclobutyl Methanol

Rearrangement Reactions of the Cyclobutyl Ring System

The high ring strain of the cyclobutane (B1203170) moiety in (1-ethenylcyclobutyl)methanol makes it susceptible to a variety of rearrangement reactions. These reactions are primarily driven by the formation of more stable carbocationic species, leading to ring expansion, ring opening, or the formation of bicyclic systems.

Semipinacol rearrangements are a class of reactions involving the 1,2-migration of a carbon or hydrogen atom in an alcohol to an adjacent electrophilic carbon center, resulting in the formation of a carbonyl group. synarchive.com In the context of this compound, this type of rearrangement can be initiated by the formation of a carbocation adjacent to the hydroxyl-bearing carbon. rsc.orgrsc.org

The process is typically acid-catalyzed, where protonation of the hydroxyl group followed by the loss of water generates a carbocation. umbreitkatalog.de This carbocation can then undergo a 1,2-alkyl shift, leading to ring expansion and the formation of a cyclopentanone (B42830) derivative. The driving force for this rearrangement is the relief of ring strain in the four-membered ring and the formation of a more stable carbocation intermediate. nih.gov The stereochemistry of the starting alcohol can influence the stereochemical outcome of the product due to the often concerted nature of the migration, where the migrating group is anti-periplanar to the leaving group. umbreitkatalog.de

These rearrangements are not limited to acid catalysis and can be promoted by various Lewis acids or other promoters that can generate the key carbocationic intermediate. nih.govpku.edu.cn The specific products formed can be influenced by the reaction conditions and the substitution pattern of the cyclobutane ring.

The solvolysis and acid-catalyzed reactions of this compound and its derivatives are characterized by the formation of a complex and rapidly equilibrating mixture of carbocationic intermediates. researchgate.net This system involves the interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. escholarship.orgbeilstein-journals.org These cations can exist as discrete, rapidly interconverting species or as a nonclassical bicyclobutonium ion, where the positive charge is delocalized over several carbon atoms. researchgate.netescholarship.orgbeilstein-journals.orgnih.govdalalinstitute.comsemanticscholar.orgyoutube.comprinceton.edu

Initial formation of a primary carbocation from this compound is highly unfavorable. Instead, the participation of the adjacent cyclobutyl or vinyl group leads to the formation of these more stabilized, nonclassical carbocations. beilstein-journals.orgnih.gov The interconversion between these cationic forms allows for the scrambling of isotopic labels and can lead to a mixture of products, including cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives. researchgate.netbeilstein-journals.org The exact nature of the intermediate—whether it is a set of rapidly equilibrating classical cations or a single nonclassical ion—has been a subject of extensive study and is influenced by the specific substitution pattern of the molecule. researchgate.netchemrxiv.org The distribution of products from these reactions is often independent of the starting material (i.e., whether one starts with a cyclopropylcarbinyl, cyclobutyl, or homoallyl derivative), pointing to a common cationic intermediate manifold. researchgate.net

| Cation Type | Key Structural Features | Stabilization Mechanism | Potential Products |

|---|---|---|---|

| Cyclopropylcarbinyl | Positive charge adjacent to a cyclopropane (B1198618) ring. | Delocalization of the positive charge into the Walsh orbitals of the cyclopropane ring. beilstein-journals.org | Cyclopropylcarbinyl derivatives. |

| Cyclobutyl | Positive charge on a four-membered ring. Can be a classical or nonclassical (bicyclobutonium) ion. beilstein-journals.orgnih.gov | Sigma bond participation, relief of ring strain upon rearrangement. beilstein-journals.org | Cyclobutyl and cyclopentyl derivatives. |

| Homoallyl | Positive charge three carbons away from a double bond. | Participation of the π-bond of the double bond (π-participation). researchgate.net | Homoallyl derivatives. |

The treatment of this compound with acid is a classic method to induce ring expansion, primarily yielding cyclopentene (B43876) and cyclohexene (B86901) derivatives. echemi.comchemistrysteps.commasterorganicchemistry.com This transformation is driven by the significant release of ring strain associated with the expansion of the four-membered cyclobutane ring into a five- or six-membered ring. chemistrysteps.commasterorganicchemistry.com

The mechanism commences with the protonation of the hydroxyl group, followed by elimination of a water molecule to generate a carbocation. This carbocation is positioned alpha to the cyclobutane ring and the vinyl group, setting the stage for rearrangement. A 1,2-alkyl shift, where a C-C bond of the cyclobutane ring migrates to the cationic center, results in the expansion to a five-membered ring. echemi.comchemistrysteps.com Subsequent elimination of a proton from the resulting cyclopentyl cation affords a stable cyclopentene product. The regiochemistry of the resulting double bond is influenced by the stability of the final alkene, with more substituted double bonds generally being favored. echemi.com In some cases, further rearrangements can lead to the formation of six-membered rings. acs.org

The reaction conditions, particularly the strength and type of acid used, can significantly influence the product distribution. sioc-journal.cn For example, strong acids may favor more extensive rearrangements, while milder conditions might allow for the isolation of less stable, kinetically favored products. kyushu-u.ac.jpjournalijar.com

Various transition metals, particularly palladium and rhodium, are known to catalyze the rearrangement of vinylcyclobutane systems, including derivatives of this compound. acs.orgresearchgate.netnih.gov These reactions often proceed through different mechanistic pathways than their acid-catalyzed counterparts, offering alternative selectivities and reaction conditions.

Palladium-catalyzed rearrangements can involve the oxidative addition of a Pd(0) species into a C-C bond of the cyclobutane ring, leading to a palladacyclopentane intermediate. researchgate.net Subsequent β-hydride elimination and reductive elimination steps can lead to a variety of ring-opened or rearranged products. For instance, palladium-catalyzed reactions of 1-vinyl-1-cyclobutanols have been shown to yield cyclopentanones. acs.org

Rhodium catalysts are also effective for promoting rearrangements and cycloaddition reactions. e-bookshelf.deresearchgate.netnih.govnih.govrsc.org For example, rhodium-catalyzed carbonylation reactions can introduce a carbonyl group into the molecule. researchgate.net The specific ligand environment around the metal center plays a crucial role in determining the course and selectivity of these transformations. nih.gov Metal-promoted reactions can offer milder conditions and higher selectivity compared to acid-catalyzed methods, avoiding the formation of complex mixtures that can arise from competing carbocationic pathways.

The unique juxtaposition of the vinyl group and the cyclobutane ring in this compound allows for intramolecular cyclization reactions, leading to the formation of bicyclic compounds. researchgate.netresearchgate.netgla.ac.ukgoogle.com These reactions can be initiated by the formation of a carbocation, which is then trapped by the internal nucleophile, the vinyl group. echemi.comscripps.edu

For example, under acidic conditions, protonation of the hydroxyl group and loss of water can generate a carbocation that is suitably positioned for the vinyl group to attack, forming a new C-C bond and a bicyclic system. echemi.com This type of transannular reaction, where a bond is formed across a ring, is a powerful strategy for the synthesis of complex polycyclic structures. gla.ac.ukscripps.eduoregonstate.edu The stereochemistry of the newly formed ring junction is often controlled by the conformation of the transition state.

Furthermore, the vinylcyclobutane moiety itself can undergo thermal or photochemically induced rearrangements, such as the vinylcyclobutane-cyclopentene rearrangement, to form bicyclic systems. wikipedia.orgacs.org These pericyclic reactions proceed through concerted or diradical pathways and can be highly stereospecific. wikipedia.org

Reactions of the Ethenyl (Vinyl) Functional Group

The ethenyl (vinyl) group in this compound exhibits the typical reactivity of a terminal alkene. It can undergo a variety of addition and oxidation reactions. However, the proximity of the cyclobutanol (B46151) moiety can sometimes influence the reactivity and selectivity of these transformations, particularly in cases where the hydroxyl group or the cyclobutyl ring can participate in the reaction.

Common reactions of the vinyl group include:

Hydrogenation: Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C), will reduce the vinyl group to an ethyl group, yielding (1-ethylcyclobutyl)methanol. researchgate.net

Halogenation: Addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond will produce the corresponding 1,2-dihaloethyl derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed according to Markovnikov's rule, with the hydrogen adding to the terminal carbon of the vinyl group and the halide adding to the carbon attached to the cyclobutane ring. This generates a secondary halide.

Hydration: Acid-catalyzed hydration of the vinyl group will also follow Markovnikov's rule, leading to the formation of a diol.

Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), will form an epoxide at the vinyl double bond. rsc.org

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond to yield a cyclobutanone (B123998) derivative and formaldehyde.

In some cases, reactions at the vinyl group can be followed by or compete with rearrangements of the cyclobutyl ring, especially under conditions that favor carbocation formation. msu.edunih.gov

Electrophilic Addition Reactions

The ethenyl group of this compound readily undergoes electrophilic addition reactions. When treated with hydrogen halides (HX) or when hydrated using strong acids (like H₂SO₄ in water), the reaction is initiated by the attack of the π-electrons of the double bond on the electrophile (H⁺). wikipedia.orglibretexts.org This follows Markovnikov's rule, where the proton adds to the terminal carbon of the vinyl group, forming the more stable secondary carbocation adjacent to the cyclobutane ring. wikipedia.org

However, this secondary carbocation is prone to rearrangement. Driven by the relief of ring strain in the four-membered cyclobutane ring, a 1,2-alkyl shift can occur, leading to a ring expansion. This forms a more stable tertiary cyclopentyl carbocation. masterorganicchemistry.com Subsequent attack by the nucleophile (e.g., Br⁻ or H₂O) on this rearranged carbocation is often the major pathway.

Therefore, the electrophilic addition of HBr to this compound is predicted to yield a mixture of products: the direct Markovnikov addition product, 1-(1-bromoethyl)cyclobutanol, and the rearranged product, 1-(bromomethyl)cyclopentanol, with the latter often being the major product due to the thermodynamic stability gained from relieving ring strain. masterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product | Predicted Minor Product |

| HBr | 1-(Bromomethyl)cyclopentanol | 1-(1-Bromoethyl)cyclobutanol |

| HCl | 1-(Chloromethyl)cyclopentanol | 1-(1-Chloroethyl)cyclobutanol |

| H₂O / H⁺ | 1-(Hydroxymethyl)cyclopentanol | 1-(1-Hydroxyethyl)cyclobutanol |

Radical Addition Reactions

In the presence of radical initiators (e.g., peroxides), the addition of HBr to the ethenyl group proceeds via a radical mechanism. Unlike electrophilic addition, this reaction follows an anti-Markovnikov pattern. The reaction is initiated by the formation of a bromine radical which adds to the terminal carbon of the vinyl group. This generates a secondary cyclobutylcarbinyl radical.

Similar to the carbocationic intermediate in electrophilic additions, this radical intermediate can also undergo rearrangement through ring expansion to form a less strained cyclopentylmethyl radical. chegg.com This rearrangement is rapid and often irreversible. The resulting radical then abstracts a hydrogen atom from HBr to yield the final product. Consequently, the major product observed is not the expected anti-Markovnikov addition product, but rather the rearranged product, (cyclopentyl)methanol. chegg.com

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

The ethenyl group of this compound can participate in cycloaddition reactions. Of particular note are photocycloadditions, which are reactions induced by light. researchgate.net In a [2+2] photocycloaddition, the alkene can react with another alkene to form a cyclobutane ring. nih.govru.nl

For instance, when irradiated in the presence of another alkene, this compound can form a bicyclic product containing two fused four-membered rings. The regioselectivity and stereoselectivity of these reactions can be influenced by the substituents on the reacting alkene and the reaction conditions. nih.gov These reactions are valuable for constructing complex polycyclic systems.

Beyond photocycloadditions, vinylcyclobutane derivatives are known to undergo thermal rearrangements, such as the vinylcyclobutane-cyclohexene rearrangement, which is a nih.govnih.gov sigmatropic shift. rsc.orgacs.orgrsc.org Heating this compound could potentially lead to the formation of a cyclohexene derivative through such a concerted pericyclic reaction pathway.

Transformations of the Primary Alcohol Functionality

The primary alcohol group is a versatile functional handle that can be readily converted into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. masterorganicchemistry.compearson.com

"Weak" or Mild Oxidants: Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) will oxidize the primary alcohol to the corresponding aldehyde, (1-ethenylcyclobutanecarbaldehyde). These reactions are typically performed in anhydrous solvents to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.comchadsprep.com

"Strong" Oxidants: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄ in what is known as the Jones oxidation), will oxidize the primary alcohol all the way to the carboxylic acid, (1-ethenylcyclobutanecarboxylic acid). masterorganicchemistry.com It is important to note that these harsh conditions might also lead to the cleavage of the carbon-carbon double bond.

Table 2: Summary of Oxidation Reactions

| Reagent(s) | Product | Product Class |

| PCC or DMP or Swern Oxidation | (1-Ethenylcyclobutanecarbaldehyde) | Aldehyde |

| KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | (1-Ethenylcyclobutanecarboxylic acid) | Carboxylic Acid |

Esterification and Etherification Reactions

The primary alcohol can be readily converted to esters and ethers through well-established synthetic methods.

Esterification: The most common method for converting an alcohol to an ester is the Fischer esterification. This involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. libretexts.orgmasterorganicchemistry.com Alternatively, Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a milder method for ester formation at room temperature. rsc.org

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This Sₙ2 reaction involves first deprotonating the alcohol of this compound with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether. masterorganicchemistry.com

Advanced Spectroscopic Characterization of 1 Ethenylcyclobutyl Methanol and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed molecular structure can be assembled.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of (1-Ethenylcyclobutyl)methanol would be expected to show distinct signals for the vinyl protons, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the cyclobutane (B1203170) ring.

The chemical shifts (δ) are influenced by the electron density around the proton. For instance, the vinyl protons are typically found in the downfield region (around 4.5-6.5 ppm) due to the deshielding effect of the double bond. The protons of the CH₂OH group would likely appear in the range of 3.0-4.0 ppm. The cyclobutane ring protons would exhibit complex splitting patterns in the aliphatic region (around 1.5-2.5 ppm).

Coupling constants (J values), reported in Hertz (Hz), reveal information about the connectivity of adjacent protons. For example, the vinyl protons would show characteristic geminal, cis, and trans coupling constants. The protons of the hydroxymethyl group might appear as a doublet if coupled to the hydroxyl proton, or as a singlet if the hydroxyl proton undergoes rapid exchange. The intricate coupling patterns of the cyclobutane ring protons would provide insight into their spatial relationships. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| =CH (vinyl) | 5.5 - 6.0 | dd | J_trans, J_cis |

| =CH₂ (vinyl) | 4.8 - 5.2 | m | J_trans, J_cis, J_gem |

| -CH₂OH | 3.4 - 3.7 | s or d | - |

| Cyclobutane CH₂ | 1.7 - 2.4 | m | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. "m" denotes a multiplet, "dd" a doublet of doublets, "s" a singlet, and "br s" a broad singlet.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization Information

Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework of the molecule. chemicalbook.com In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.

The sp² hybridized carbons of the vinyl group would appear in the downfield region (typically 100-150 ppm). The carbon of the hydroxymethyl group (-CH₂OH) would be found in the range of 60-70 ppm. The sp³ hybridized carbons of the cyclobutane ring would resonate in the upfield region (around 20-40 ppm), including the quaternary carbon attached to the vinyl and hydroxymethyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| =CH (vinyl) | ~140 |

| =CH₂ (vinyl) | ~115 |

| -C- (quaternary) | ~50 |

| -CH₂OH | ~65 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. bioanalysis-zone.com This high accuracy allows for the determination of the elemental composition of the molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₁₂O), HRMS would confirm the molecular formula by providing an exact mass that matches the calculated theoretical mass.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govfarmaciajournal.com It is an excellent method for assessing the purity of a sample and for identifying the components of a mixture.

In the context of synthesizing this compound, GC-MS would be used to monitor the progress of the reaction and to check the purity of the final product. researchgate.net The gas chromatogram would show a peak for the desired product, and the retention time of this peak can be used for identification. The mass spectrometer then provides a mass spectrum for the compound eluting at that retention time. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint that can be compared to library spectra for confirmation of the compound's identity. docbrown.infomedicinescience.org Any impurities present in the sample would appear as separate peaks in the chromatogram, allowing for their identification and quantification.

Advanced Ionization Techniques (e.g., MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that enables the analysis of molecules with minimal fragmentation. newport.com While it has become an indispensable tool for large biomolecules like proteins and polymers, its application to low molecular weight compounds, such as this compound (112.17 g/mol ), presents unique challenges. nih.govwiley-vch.deencyclopedia.pub

The primary difficulty lies in the spectral interference from conventional organic matrices in the low mass-to-charge (m/z) region (typically below 500-600 Da). nih.govresearchgate.net However, significant research has led to the development of alternative matrices and methodologies to overcome this limitation. nih.govnih.gov These include rationally designed organic matrices, ionic liquid matrices, and inorganic matrices. nih.gov

For a relatively small and potentially volatile molecule like this compound, direct analysis by MALDI-TOFMS can be challenging due to evaporation under vacuum conditions. nih.gov Specialized approaches, such as using a parylene-matrix chip combined with an adsorbent like graphene, have been developed to effectively analyze such volatile organic compounds. nih.gov Another strategy involves chemical derivatization of the analyte to increase its molecular weight and improve ionization efficiency. researchgate.netmdpi.com In the context of this compound, the hydroxyl group could be targeted for derivatization.

The MALDI process involves three main steps:

Sample Preparation: The analyte is mixed with a suitable matrix material and spotted onto a metal plate to co-crystallize. newport.com

Desorption/Ionization: A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte with it into the gas phase. newport.com

Ionization: The analyte molecules are ionized, typically through protonation or deprotonation, in the plume of ablated gas before being accelerated into the mass analyzer. newport.com

MALDI typically produces singly charged ions, which simplifies the interpretation of the mass spectrum for molecular weight determination. newport.comtricliniclabs.com

Table 1: MALDI-MS Suitability for this compound

| Feature | Description | Relevance to this compound |

| Analyte Type | Typically large, non-volatile biomolecules. wiley-vch.de | Challenging due to low molecular weight and potential volatility. nih.govnih.gov |

| Ionization | Soft ionization, minimal fragmentation. newport.com | Advantageous for preserving the molecular ion for accurate mass determination. |

| Interference | Matrix-related peaks in the low m/z range. researchgate.net | A significant hurdle requiring specialized matrices or techniques. nih.gov |

| Potential Solutions | Ionic liquid matrices, derivatization, parylene-matrix chips. researchgate.netnih.govnih.gov | These methods would likely be necessary for successful analysis. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and elucidating molecular structure by probing vibrational modes. For this compound, these techniques can confirm the presence of the key hydroxyl (-OH), vinyl (C=C), and cyclobutane ring moieties.

The IR spectrum of an alcohol is dominated by a broad, intense absorption band for the O-H stretching vibration, typically found in the 3200-3500 cm⁻¹ region due to intermolecular hydrogen bonding. adichemistry.comspectroscopyonline.comdocbrown.infoorgchemboulder.com The C-O stretching vibration provides a key diagnostic peak in the 1260-1000 cm⁻¹ range. spectroscopyonline.com For a primary alcohol like this compound, this peak is expected between 1075-1000 cm⁻¹. spectroscopyonline.comquimicaorganica.org

The vinyl group gives rise to characteristic absorptions, including the C=C stretch near 1640 cm⁻¹ and the vinylic =C-H stretch just above 3000 cm⁻¹. The cyclobutane ring itself has characteristic skeletal vibrations, though these can be complex and overlap with other absorptions in the fingerprint region (<1500 cm⁻¹). docbrown.infochemrxiv.org

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Vinyl | =C-H stretch | ~3080 | Medium |

| Alkyl | C-H stretch | 3000 - 2850 | Medium-Strong |

| Vinyl | C=C stretch | ~1640 | Medium |

| Alcohol | C-O stretch (primary) | 1075 - 1000 | Strong |

| Alcohol | O-H bend | ~1350 | Medium, Broad |

| Alkyl | CH₂ bend | ~1465 | Medium |

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C double bond of the ethenyl group and the C-C single bonds of the cyclobutane ring skeleton are expected to produce strong Raman signals. This complementarity makes the combined use of IR and Raman spectroscopy a robust method for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The wavelength of maximum absorbance (λ_max) is related to the energy difference between the electronic ground state and excited states.

The key chromophores in this compound are the C=C double bond of the ethenyl group and the oxygen atom of the alcohol group with its non-bonding (n) electrons. Crucially, these chromophores are not conjugated.

π → π* Transitions: The isolated ethenyl group contains a π-bond. Its excitation from a bonding (π) to an anti-bonding (π*) molecular orbital typically occurs at high energies, with a λ_max below 200 nm. uomustansiriyah.edu.iqmasterorganicchemistry.com This region is often inaccessible to standard laboratory UV-Vis spectrophotometers.

n → σ* Transitions: The oxygen atom of the alcohol group has lone pairs of non-bonding electrons (n). The transition of one of these electrons to an anti-bonding sigma (σ*) orbital also requires high energy and occurs in the far UV region (around 185 nm). uomustansiriyah.edu.iq

Because this compound lacks an extended system of conjugated double bonds, it is not expected to absorb light in the visible region (400-800 nm) and will appear colorless. bspublications.net Significant absorption is only anticipated in the far UV range. The absence of absorption peaks in the 200-800 nm range can therefore be used to confirm the lack of conjugation in the molecule. utoronto.ca The primary value of UV-Vis spectroscopy in this case is diagnostic, confirming the electronically isolated nature of the chromophores. libretexts.org

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be crystallizable, this technique could provide unambiguous data on its molecular structure, conformation, and intermolecular interactions in the solid state.

While no specific crystal structure for this compound is publicly available, studies on other cyclobutane derivatives provide valuable insights. nih.govacs.org

Ring Conformation: The cyclobutane ring is not planar. It adopts a puckered conformation to relieve torsional strain. iucr.orgnih.gov X-ray diffraction would determine the exact puckering angle and conformation of the four-membered ring in this compound.

Bond Lengths and Angles: The technique would yield precise measurements of all bond lengths (C-C, C=C, C-O) and angles, which can be compared with theoretical values and data from other cyclobutane structures. iucr.org

Intermolecular Interactions: The presence of the hydroxyl group makes the molecule capable of forming hydrogen bonds. X-ray crystallography would reveal the specific hydrogen-bonding network (e.g., chains, dimers) that dictates the crystal packing. rsc.org

Absolute Configuration: For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration of stereocenters without the need for a reference of known configuration. Since this compound is chiral, this would be a crucial application.

The analysis of cyclobutane-1,1-dicarboxylic acid, for instance, revealed a disordered structure related to ring puckering, highlighting the conformational complexities that can be resolved with this technique. rsc.org

Advanced X-ray Spectroscopic Techniques (e.g., XAS, XES, RIXS) for Investigating Catalytic Mechanisms

While this compound is not itself a catalyst, its synthesis or subsequent reactions may involve transition metal catalysts. Advanced, synchrotron-based X-ray techniques such as X-ray Absorption Spectroscopy (XAS), X-ray Emission Spectroscopy (XES), and Resonant Inelastic X-ray Scattering (RIXS) are exceptionally powerful for elucidating the mechanisms of such catalytic processes under in situ or operando conditions. esrf.frunito.itmdpi.com

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can probe the local geometric and electronic structure of a specific atom (e.g., a metal in a catalyst) even in amorphous or solution phases. mdpi.comnih.gov

XANES (X-ray Absorption Near Edge Structure): The XANES region is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. nih.gov In a hypothetical catalytic synthesis of this compound, XANES could track changes in the catalyst's oxidation state during the reaction cycle. desy.dediva-portal.org

EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region provides information about the bond distances, coordination number, and identity of the neighboring atoms around the absorbing atom. nih.gov This could be used to identify the binding of reactants or intermediates to the catalytic active site.

X-ray Emission Spectroscopy (XES): XES is complementary to XAS and provides detailed information about the electronic structure of the occupied orbitals. numberanalytics.comrapid-xas.com Valence-to-core (VtC) XES, in particular, is sensitive to the nature of ligands bound to a metal center, allowing for the identification of adsorbed species like H₂O, NH₃, or organic substrates. esrf.frnih.gov This would be invaluable for identifying transient catalyst-substrate complexes.

Resonant Inelastic X-ray Scattering (RIXS): RIXS is a second-order photon-in, photon-out process that can probe low-energy electronic excitations, such as d-d transitions, with high resolution. researchgate.netdiva-portal.orguu.nl It is a powerful tool for building a detailed picture of the electronic structure of a catalyst, including metal-ligand covalency and ligand-field excitations, which are crucial for understanding catalytic reactivity. researchgate.netsynchrotron-soleil.fracs.org Time-resolved RIXS can even probe the orbitals of transient reaction intermediates on femtosecond timescales. diva-portal.org

The application of these techniques could, for example, elucidate the mechanism of a palladium-catalyzed oxidation of this compound by directly observing the oxidation state and coordination environment of the palladium atoms under reaction conditions. desy.de

Table 3: Application of Advanced X-ray Techniques to Catalysis Involving this compound

| Technique | Information Provided | Potential Application |

| XAS | Oxidation state, coordination number, bond distances of the catalyst's metal center. mdpi.comnih.gov | Monitoring the catalyst state during the synthesis or a subsequent reaction of this compound. desy.de |

| XES | Occupied electronic states, identification of ligands/adsorbates. esrf.frnumberanalytics.com | Identifying the binding of this compound or its precursors to the catalyst active site. |

| RIXS | Detailed electronic structure, d-d excitations, charge-transfer events. researchgate.netdiva-portal.org | Characterizing the electronic structure of catalytic intermediates to understand reactivity and reaction pathways. acs.org |

Computational and Theoretical Investigations of 1 Ethenylcyclobutyl Methanol Chemistry

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic landscape of (1-Ethenylcyclobutyl)methanol. These studies reveal the preferred spatial arrangements of the atoms and the distribution of electrons, which in turn dictate the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. nsf.govresearchgate.net Geometry optimization using DFT methods, such as the popular B3LYP functional, allows for the determination of the lowest-energy structure of this compound. nih.govjte.edu.vn

For cyclobutane (B1203170) derivatives, calculations consistently show that the four-membered ring is not planar but exists in a puckered conformation to alleviate torsional strain. jkps.or.krsmu.edu The substituents on the ring can adopt either equatorial or axial positions. For this compound, the most stable conformer would be predicted to have the bulkier ethenyl and hydroxymethyl groups in equatorial positions to minimize steric hindrance. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles that define this puckered structure. researchgate.net These calculations also yield crucial electronic properties like the dipole moment, electrostatic potential maps, and the energies of frontier molecular orbitals.

Table 1: Representative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Systems)

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C1-C2 | Cyclobutane C-C bond | 1.55 Å jkps.or.kr |

| C1-C(vinyl) | Bond to vinyl group | 1.51 Å |

| C=C | Vinyl double bond | 1.34 Å |

| C1-C(methanol) | Bond to methanol (B129727) carbon | 1.54 Å |

| C-O | Methanol C-O bond | 1.43 Å |

| **Bond Angles (°) ** | ||

| C2-C1-C4 | Internal cyclobutane angle | ~88° researchgate.net |

| H-C-H | Methylene (B1212753) group in ring | ~109° jkps.or.kr |

| Dihedral Angles (°) | ||

| C2-C1-C4-C3 | Ring puckering angle | ~25-30° researchgate.net |

Note: These values are illustrative and based on computational studies of cyclobutane and substituted cyclobutanes. Actual values for this compound would require specific calculations.

While DFT is highly effective, ab initio methods provide a systematically improvable and often more accurate description of electronic structure, albeit at a greater computational expense. chemscene.com Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Complete Active Space Self-Consistent Field (CASSCF) are crucial for obtaining benchmark-quality results and for studying systems where DFT may be less reliable. nih.govsmu.edunih.gov

For a strained molecule like this compound, high-level ab initio calculations are valuable for:

Verification: Confirming the geometries and relative energies of conformers predicted by DFT. researchgate.net

Barrier Heights: Accurately calculating the energy barrier for the ring to invert from one puckered conformation to another. researchgate.net

Excited States and Diradicals: Investigating photochemical reactions or thermal rearrangements that proceed through diradical intermediates, where methods like CASSCF are essential for a correct description of the electronic state. nih.govacs.orgnih.gov

Studies on cyclobutane itself have employed high-level ab initio methods to precisely determine the puckering angle and the barrier to planarity, finding excellent agreement with experimental data. researchgate.net

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is uniquely powerful for mapping the entire energy landscape of a chemical reaction, identifying short-lived intermediates and the transition states that connect them. cuny.edu This allows for a detailed elucidation of reaction mechanisms.

The most characteristic reaction of the vinylcyclobutane moiety is its thermal rearrangement to a cyclohexene (B86901). mdpi.com Early theories suggested a concerted [2s+2s] sigmatropic shift, but extensive computational studies have overturned this view. researchgate.netsandiego.edu Detailed DFT and CASSCF calculations on vinylcyclobutane and its derivatives have shown that the reaction proceeds through a stepwise mechanism involving a diradical intermediate. acs.orgnih.govlookchem.comcomporgchem.com

The computationally elucidated pathway is as follows:

Homolytic Cleavage: The reaction is initiated by the breaking of the C1-C2 bond of the cyclobutane ring adjacent to the vinyl group. This is the rate-determining step and leads to the formation of a 1,4-diradical intermediate.

Conformational Interconversion: This diradical is not a single, rigid structure but exists on a very flat potential energy surface, allowing for rapid conformational changes. acs.orgnih.gov

Ring Closure: The diradical then undergoes cyclization by forming a new bond between the terminal carbon of the original vinyl group and the radical center at C4, yielding the final cyclohexene product.

Computational studies can precisely model the structures of the diradical intermediates and the transition states for both the initial ring-opening and the final ring-closing steps. nih.govrsc.org

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides key kinetic and thermodynamic parameters, such as activation energies (ΔE‡) and reaction enthalpies (ΔH). acs.orgnih.gov

For the vinylcyclobutane rearrangement, computational studies have established that the initial ring-opening has a significant activation barrier. comporgchem.com However, the subsequent diradical intermediates exist in very shallow energy wells, and the barriers for conformational changes and final ring closure are much lower. acs.orgnih.gov This explains why the reaction often appears stereospecific, as the ring closure can be faster than conformational changes that would scramble the stereochemistry.

Table 2: Representative Calculated Energy Profile for the Vinylcyclobutane → Cyclohexene Rearrangement (Based on B3LYP/6-31G data for the parent system)*

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Vinylcyclobutane (Reactant) | 0.0 |

| 2 | Transition State (Ring Opening) | +49.5 acs.org |

| 3 | Diradical Intermediate | +10.1 acs.org |

| 4 | Transition State (Ring Closure) | +12.0 acs.org |

| 5 | Cyclohexene (Product) | -29.2 |

Note: Energies are illustrative, based on studies of the parent vinylcyclobutane. acs.org Substituents, like the hydroxymethyl group in this compound, would alter these values.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting the reactivity and selectivity of pericyclic reactions. udel.eduimperial.ac.uk It posits that the most important interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. perlego.com

In the context of the thermal rearrangement of this compound, FMO theory can be used to analyze the feasibility of a concerted pathway. perlego.com A simplified FMO approach for a nih.govCurrent time information in Lau, FJ.-sigmatropic rearrangement involves analyzing the interaction between the orbitals of the radical fragments formed upon hypothetical homolytic cleavage of the migrating sigma bond. The key interaction is between the two singly occupied molecular orbitals (SOMOs) of the resulting diradical. perlego.com

While the detailed computational results point to a stepwise diradical mechanism, FMO theory remains invaluable for predicting the potential reactivity of the vinyl group in other pericyclic reactions, such as Diels-Alder cycloadditions.

HOMO: The HOMO of this compound would be primarily located on the π-system of the ethenyl group. Its energy and shape would dictate the molecule's reactivity as a nucleophile or a diene in a cycloaddition reaction.

LUMO: The LUMO would be the corresponding π* antibonding orbital of the ethenyl group. Its energy and shape are key to understanding the molecule's reactivity as an electrophile or a dienophile.

The energy gap between the HOMO and LUMO is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. cuny.edu FMO analysis thus provides a conceptual framework that complements the detailed quantitative picture provided by DFT and ab initio calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are essential for the structural elucidation and characterization of molecules like this compound. These theoretical calculations can guide experimental work and aid in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are commonly employed. uni-muenchen.de The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within these frameworks to calculate the magnetic shielding tensors, from which the chemical shifts are derived.

For this compound, a computational study would involve an initial geometry optimization of the molecule's most stable conformer(s). Following this, NMR calculations would be performed, often using a specific combination of a functional (like B3LYP or PBE0) and a basis set (such as 6-31G(d) or larger). uni-muenchen.de The accuracy of these predictions can be high, with modern machine learning algorithms trained on extensive datasets achieving mean absolute errors of less than 0.10 ppm for ¹H chemical shifts in common solvents. uni-muenchen.defrontiersin.org

The resulting data provides theoretical chemical shifts for each unique proton and carbon atom in the molecule, which can be compared against experimental spectra to confirm assignments.

Illustrative Predicted NMR Chemical Shifts for this compound Note: The following data is hypothetical and serves to illustrate the typical output of a computational prediction. Actual values would be derived from specific quantum chemical calculations.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts| Atom Type | Atom Number(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Methylene (CH₂) | C1 | - | 45.2 |

| Methanol (CH₂OH) | C2, H | 3.55 | 68.1 |

| Cyclobutyl (CH₂) | C3, C4, C5 | 1.80 - 2.10 | 25.0 - 30.0 |

| Ethenyl (=CH) | C6, H | 5.85 | 140.5 |

Vibrational Frequencies:

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This calculation is typically performed after finding a stationary point on the potential energy surface through geometry optimization. rsc.org The calculation of the second derivatives of the energy with respect to the atomic coordinates yields a Hessian matrix, and its diagonalization gives the vibrational frequencies and their corresponding normal modes. rsc.orgnih.gov

For this compound, which is a non-linear molecule with 21 atoms, there are 3N-6 = 3(21)-6 = 57 normal modes of vibration. nih.gov These calculations can identify the characteristic frequencies for key functional groups, such as the O-H stretch, C-O stretch, C=C stretch of the vinyl group, and various C-H stretching and bending modes. nih.gov It is important to note that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies, and scaling factors are sometimes applied to improve agreement. schrodinger.com

Illustrative Predicted Vibrational Frequencies for this compound Note: The following data is hypothetical and for illustrative purposes. It represents a selection of characteristic vibrational modes.

Interactive Data Table: Predicted Key Vibrational Frequencies (Harmonic)| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3650 | Strong |

| C-H Stretch (sp³) | Cyclobutyl/Methanol | 2850 - 3000 | Medium |

| C-H Stretch (sp²) | Ethenyl | 3010 - 3100 | Medium |

| C=C Stretch | Ethenyl | 1645 | Medium |

| C-O Stretch | Methanol | 1040 | Strong |

Solvent Effects and Environmental Influences on Molecular Behavior

The chemical and physical behavior of a molecule can be significantly altered by its environment, particularly the solvent. frontiersin.org Computational models are crucial for understanding these interactions at a molecular level.

Modeling Solvent Effects:

Two primary approaches are used to model solvent effects: implicit and explicit models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is computationally efficient and captures the bulk electrostatic effects of the solvent, which can influence the relative energies of different conformers or transition states. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. frontiersin.org This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are critical for molecules containing hydroxyl groups like this compound. nih.gov While more computationally demanding, this method provides a more detailed picture of the solvation shell. frontiersin.org

Influence on Molecular Conformation and Properties:

For this compound, the choice of solvent is expected to influence its conformational equilibrium. The molecule possesses a polar hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and a nonpolar hydrocarbon framework (the ethenylcyclobutyl group).

In non-polar solvents (e.g., cyclohexane, chloroform), intramolecular hydrogen bonding between the hydroxyl proton and the pi-electrons of the vinyl group might be a stabilizing factor for certain conformations. The solvent would have minimal specific interactions with the solute.

In polar, protic solvents (e.g., water, methanol), the solvent molecules would compete to form intermolecular hydrogen bonds with the hydroxyl group. rsc.orgnih.gov This strong solute-solvent interaction would likely disrupt any weak intramolecular hydrogen bonds and could lead to a more extended conformation of the molecule. rsc.org

These solvent-induced conformational changes can, in turn, affect the molecule's spectroscopic properties and its chemical reactivity. Computational studies can quantify these effects by calculating the relative energies of different conformers in various solvent models, providing insight into the most probable structures in a given environment. frontiersin.orgrsc.org

Applications in Advanced Organic Synthesis

(1-Ethenylcyclobutyl)methanol as a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure forms of this compound serve as valuable chiral building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The stereogenic center inherent to this compound can be leveraged to induce stereoselectivity in a variety of chemical transformations, leading to the synthesis of optically active products with high enantiomeric excess.

One of the primary methods for obtaining enantiomerically enriched this compound is through enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, slower-reacting enantiomer (as the alcohol). The efficiency of this resolution is often quantified by the enantiomeric ratio (E value), with higher values indicating better selectivity.

Table 1: Hypothetical Data for Enzymatic Resolution of (±)-(1-Ethenylcyclobutyl)methanol

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Ester (%) | Enantiomeric Excess of Alcohol (%) | E Value |

| Lipase A | Vinyl Acetate | Toluene | 30 | 48 | >99 | 92 | >200 |

| Lipase B | Isopropenyl Acetate | Hexane | 25 | 50 | 95 | 95 | 100 |

| Lipase C | Acetic Anhydride | Dichloromethane | 40 | 45 | 98 | 80 | 150 |

Once obtained in high enantiomeric purity, these chiral synthons can be subjected to a range of stereoselective reactions. The hydroxyl group can be derivatized to introduce a variety of functional groups or to act as a directing group in subsequent transformations. The vinyl group is amenable to numerous additions and cycloadditions, allowing for the construction of more complex carbocyclic and heterocyclic systems. For instance, asymmetric dihydroxylation or epoxidation of the vinyl group, directed by the chiral center, can lead to the formation of new stereocenters with high diastereoselectivity.

Utilization in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a one-pot reaction to form a product that incorporates all or most of the atoms of the starting materials. The unique structural features of this compound make it an intriguing substrate for the design of novel cascade and multicomponent reactions.

The presence of both a nucleophilic hydroxyl group and a reactive π-system in the vinyl group allows for the initiation of cascade sequences. For example, an initial intramolecular cyclization event triggered by the activation of the alcohol could be followed by a subsequent reaction involving the vinyl moiety. Such a strategy could rapidly generate molecular complexity from a relatively simple starting material.

In the context of MCRs, this compound can act as the alcohol component in well-established transformations such as the Passerini and Ugi reactions. These reactions are powerful tools for the synthesis of peptidomimetics and other complex amides. By incorporating the chiral cyclobutyl fragment, novel classes of compounds with potential biological activity can be accessed efficiently.

Table 2: Plausible Multicomponent Reaction Involving this compound

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

| Ugi-type | This compound | An Aldehyde | An Amine | An Isocyanide |

| Passerini-type | This compound | A Ketone | An Isocyanide |

The development of novel cascade and multicomponent reactions featuring this compound is an active area of research, promising to deliver efficient and atom-economical routes to diverse and complex molecular scaffolds.

Precursor for the Synthesis of Complex Natural Products and Analogues

The strained cyclobutane (B1203170) ring and the versatile functional handles of this compound make it an attractive starting material for the synthesis of complex natural products and their analogues. The unique four-membered ring system is a structural motif found in a number of biologically active natural products. The ability to introduce this moiety in a stereocontrolled manner is therefore of significant interest to synthetic chemists.

The synthetic utility of this compound as a precursor lies in the diverse transformations that its functional groups can undergo. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for chain extension or the introduction of other functionalities. The vinyl group can participate in a variety of carbon-carbon bond-forming reactions, such as cross-coupling reactions, metathesis, and cycloadditions, enabling the elaboration of the carbon skeleton.

Furthermore, the cyclobutane ring itself can undergo stereospecific ring-opening or ring-expansion reactions, providing access to other carbocyclic and heterocyclic systems that are common in natural products. For example, under thermal or photochemical conditions, the strained ring can be cleaved to generate linear or macrocyclic structures. This strategic disassembly of the cyclobutane core can be a powerful tool in the total synthesis of complex targets. While specific examples are not detailed here to maintain the focus on the precursor itself, the potential for this compound to serve as a key building block in the synthesis of novel and intricate molecules is clear.

Q & A

Q. What are the established laboratory-scale synthetic routes for (1-Ethenylcyclobutyl)methanol?

- Methodological Answer : The synthesis typically involves functionalizing cyclobutanone derivatives. A plausible route is the nucleophilic addition of an ethenyl Grignard reagent (e.g., ethenylmagnesium bromide) to cyclobutanone, followed by hydrolysis. Alternative methods include Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethenyl group. For example, reacting cyclobutanone with a stabilized ylide (e.g., Ph₃P=CH₂) could yield the ethenyl-substituted cyclobutane intermediate, which is then reduced to the alcohol. Reaction optimization should consider steric hindrance from the cyclobutane ring and the stability of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the hydroxyl proton (δ ~1.5–2.0 ppm, broad), ethenyl protons (δ ~5.0–6.5 ppm, multiplet), and cyclobutane protons (δ ~1.8–2.5 ppm, complex splitting due to ring strain).

- ¹³C NMR : The ethenyl carbons (δ ~110–140 ppm) and cyclobutane carbons (δ ~20–35 ppm) are diagnostic.

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C=C stretch (~1640–1680 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peak at m/z 114 (C₇H₁₀O) and fragmentation patterns help validate the structure .

Q. How can purification challenges due to the compound’s volatility or polarity be addressed?

- Methodological Answer : Use low-temperature vacuum distillation to minimize decomposition. For polar impurities, column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) is effective. Preparative HPLC with a C18 column and methanol/water mobile phase may enhance purity for sensitive biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethenyl group in this compound?

- Methodological Answer : The ethenyl group’s π-electrons increase susceptibility to electrophilic addition (e.g., bromination or epoxidation). Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in reactions like epoxidation, where the strained cyclobutane ring may distort orbital geometry. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) and isotopic labeling (e.g., D₂O exchange for hydroxyl proton tracking) provide complementary data .

Q. How does the cyclobutane ring strain influence catalytic hydrogenation or oxidation pathways?

- Methodological Answer : Ring strain lowers activation energy for ring-opening reactions. For hydrogenation, Pd/C or Raney Ni catalysts under mild H₂ pressure (1–2 atm) may selectively reduce the ethenyl group to ethyl without ring cleavage. Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone, but competing ring-opening side reactions necessitate careful pH and temperature control (e.g., 0–5°C). Computational models (e.g., molecular dynamics simulations) help predict bond dissociation energies and optimize conditions .

Q. What strategies improve the compound’s stability in biological assays?

- Methodological Answer :

- Formulation : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility and reduce degradation.

- Storage : Store at –80°C under argon to prevent oxidation of the ethenyl group.

- Activity Monitoring : Track stability via LC-MS over 24-hour incubations in buffer (pH 7.4, 37°C). Structural analogs with electron-withdrawing substituents (e.g., CF₃) on the cyclobutane ring may be synthesized to compare degradation kinetics .

Contradictions & Future Directions

- Contradictions : suggests Grignard reactions are effective, but implies biocatalytic methods (e.g., ketoreductases) may offer higher selectivity for chiral centers.

- Future Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.